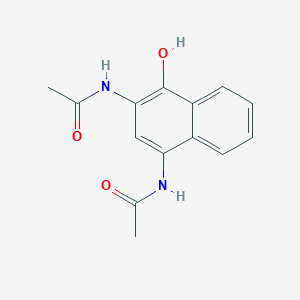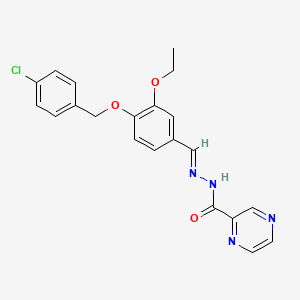
N'-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)pyrazine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It contains a pyrazine core linked to a carbohydrazide group, which plays a crucial role in its reactivity and biological activity.
- The compound’s synthesis and applications have garnered interest due to its potential therapeutic properties.
N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)pyrazine-2-carbohydrazide: is a complex organic compound with a unique structure.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation reaction between 4-chlorobenzaldehyde and 3-ethoxybenzohydrazide, followed by cyclization with pyrazine-2-carbohydrazide.
Reaction Conditions: These reactions typically occur under reflux conditions using appropriate solvents and acid catalysts.
Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized efficiently through batch or continuous processes.
Chemical Reactions Analysis
Reactivity: The compound undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The primary products depend on the specific reaction conditions and substituents. For example, reduction leads to the hydrazine form.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, coordination chemistry, and ligand properties.
Biology: The compound’s potential as an enzyme inhibitor or metal chelator is investigated.
Medicine: Its antimicrobial, antitumor, or anti-inflammatory properties are studied.
Industry: It may find applications in materials science or catalysis.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- It could inhibit enzymes, disrupt cellular processes, or modulate signaling pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: The combination of the pyrazine core, carbohydrazide group, and chlorobenzyl moiety distinguishes it from related compounds.
Similar Compounds: Other pyrazine derivatives, such as hydrazones or carbohydrazides, share some features but lack this specific combination.
Properties
CAS No. |
767311-96-6 |
|---|---|
Molecular Formula |
C21H19ClN4O3 |
Molecular Weight |
410.9 g/mol |
IUPAC Name |
N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C21H19ClN4O3/c1-2-28-20-11-16(12-25-26-21(27)18-13-23-9-10-24-18)5-8-19(20)29-14-15-3-6-17(22)7-4-15/h3-13H,2,14H2,1H3,(H,26,27)/b25-12+ |
InChI Key |
GYCJGGFLYOXHHG-BRJLIKDPSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=NC=CN=C2)OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=NC=CN=C2)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{4-(4-bromophenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12011837.png)
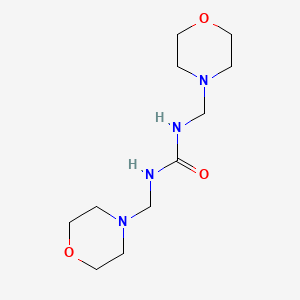
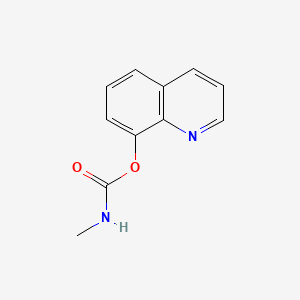
![2-[(4-chlorophenyl)methoxy]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B12011843.png)
![[4-bromo-2-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12011847.png)

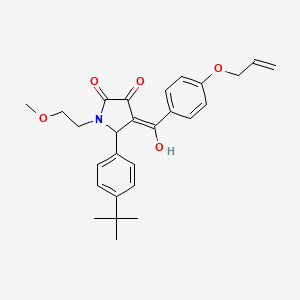


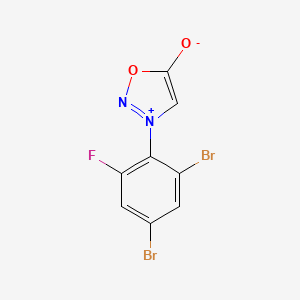
![[4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12011880.png)
![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12011885.png)
